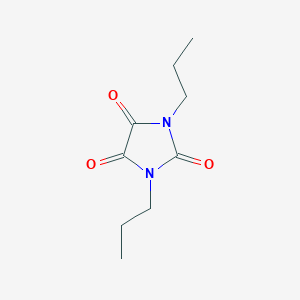
Imidazolidinetrione, dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidinetrione, dipropyl- is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.2191 g/mol . It belongs to the class of imidazolidinetriones, which are derivatives of imidazolidine. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with three carbonyl groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazolidinetrione, dipropyl- can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. The reaction typically involves the use of a base catalyst to facilitate the formation of the imidazolidine ring . The reaction conditions often include mild temperatures and the presence of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods: In industrial settings, the production of imidazolidinetrione, dipropyl- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Imidazolidinetrione, dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming imidazolidine alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted imidazolidinetriones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Imidazolidine alcohols.
Substitution: Substituted imidazolidinetriones with various functional groups.
Scientific Research Applications
Imidazolidinetrione, dipropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of imidazolidinetrione, dipropyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other weak interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-Methyl-2,4,5-imidazolidinetrione: Similar in structure but with a methyl group instead of dipropyl groups.
Hydantoin: A related compound with a similar ring structure but different functional groups.
2,5-Oxazolidinedione: Another heterocyclic compound with a similar ring structure but containing oxygen atoms instead of nitrogen.
Uniqueness: Imidazolidinetrione, dipropyl- is unique due to its specific substitution pattern with dipropyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
Properties
CAS No. |
21036-96-4 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1,3-dipropylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-10-7(12)8(13)11(6-4-2)9(10)14/h3-6H2,1-2H3 |
InChI Key |
GFNNBLORESRJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=O)N(C1=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



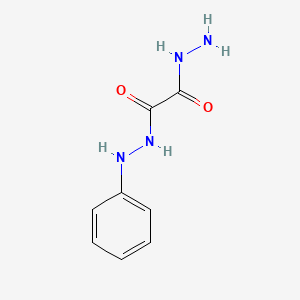
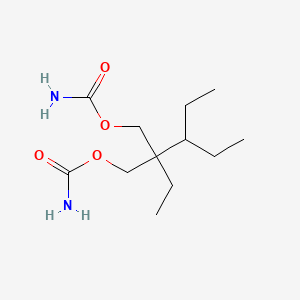

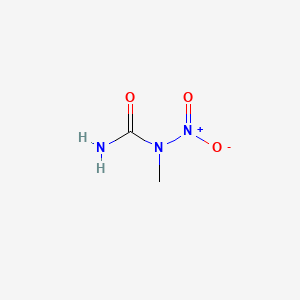
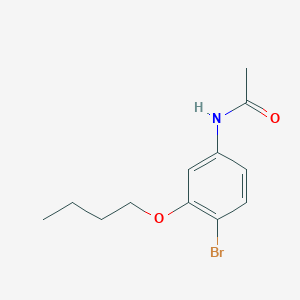
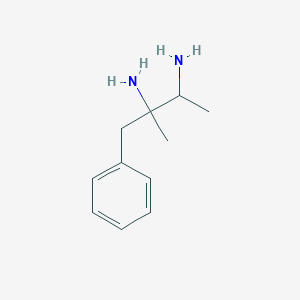
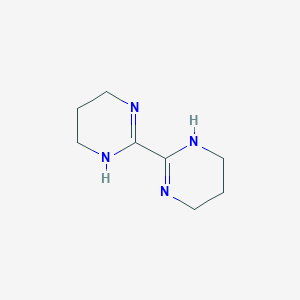
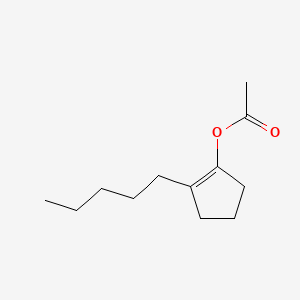
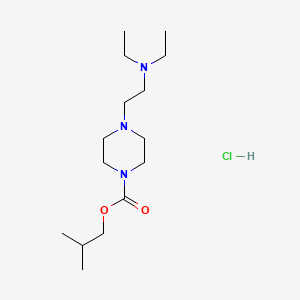
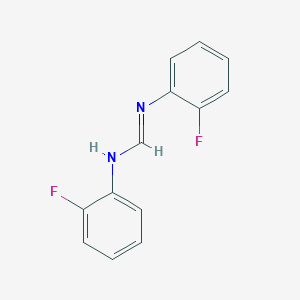
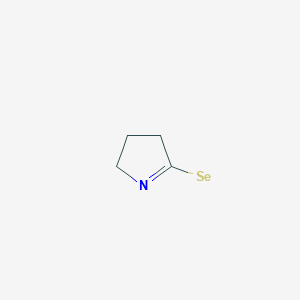
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

